2-Bromo-4-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrF3N. It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is widely used in various fields due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known to affect the respiratory system .
Mode of Action
It is often used as a reagent in organic synthesis, particularly in ligand preparation and organic catalytic reactions .
Biochemical Pathways
The compound is involved in the regioselective deprotonation at C-3 with Lithium diisopropylamide (LDA), followed by trapping with carbon dioxide, which provides the corresponding nicotinic acid . This suggests that it may play a role in the biochemical pathway leading to the synthesis of nicotinic acid.
Result of Action
It is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Action Environment
The compound should be stored in a dark place, sealed in dry, and at room temperature . It is also recommended to ensure adequate ventilation during its use and avoid dust formation . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that it undergoes regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid
Molecular Mechanism
It is known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the regioselective deprotonation at the C-3 position using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another method involves the reaction of trifluoromethylpyridine with brominating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure regioselectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Deprotonation and Trapping: Regioselective deprotonation at the C-3 position followed by trapping with electrophiles like carbon dioxide.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for regioselective deprotonation.
Palladium Catalysts: Employed in coupling reactions.
Brominating Agents: Such as bromine or N-bromosuccinimide for bromination reactions.
Major Products:
Nicotinic Acid Derivatives: Formed through deprotonation and trapping reactions.
Biaryl Compounds: Resulting from coupling reactions.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)pyridine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Employed in the production of agrochemicals and materials science.
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: 2-Bromo-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. For instance, the presence of bromine at the second position allows for selective substitution reactions that are not as easily achieved with chloro or fluoro analogs .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHLUMAQLUNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381807 | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-81-9 | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-4-(trifluoromethyl)pyridine utilized in the synthesis of OLED materials?
A1: This compound serves as a crucial starting material for synthesizing ligands used in phosphorescent iridium(III) complexes, which are essential components of OLEDs. [, ] The bromine atom and the trifluoromethyl group offer sites for further functionalization through reactions like Suzuki coupling. [, , ] This allows for the fine-tuning of the electronic properties of the resulting ligands, ultimately influencing the color of light emitted by the OLED. For instance, researchers have successfully used this compound to create red-emitting iridium(III) complexes by coupling it with electron-donating groups like thiophenes. []
Q2: What is the role of electron density in designing ligands from this compound for OLED applications?
A2: The electron density of the ligands plays a crucial role in determining the phosphorescence emission maxima, which dictates the color of light emitted by the OLED. [] this compound itself has both electron-withdrawing (trifluoromethyl) and electron-donating (bromine) groups. By carefully choosing coupling partners with specific electron donating or withdrawing properties, researchers can fine-tune the overall electron density of the ligand. This control over electron density allows for the precise engineering of the energy gap between the ground and excited states of the iridium(III) complex, ultimately determining the color of emitted light. []
Q3: What are the steric effects associated with this compound in chemical reactions?
A3: The presence of both bromine and a trifluoromethyl group adjacent to each other on the pyridine ring leads to significant steric hindrance. [] This steric bulk can influence the regioselectivity of reactions. For example, while deprotonation of similar molecules might occur at the position flanked by both bromine and trifluoromethyl, the presence of a bulky substituent like a methoxy group at the adjacent position can completely hinder this reaction. [] This highlights the importance of considering steric effects when designing synthetic strategies involving this compound.
Q4: What are the potential advantages of incorporating a hexyl group into the ligand structure derived from this compound for OLED applications?
A4: Introducing a hexyl group into the ligand structure can enhance the solubility of the resulting iridium(III) complex, making it suitable for solution processing techniques. [] This is particularly important for large-scale manufacturing of OLED devices, as solution processing offers advantages over vacuum deposition methods in terms of cost and scalability.
Q5: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the structure and purity of this compound and its derivatives. [, ] Additionally, UV-Visible spectroscopy and Photoluminescence (PL) spectroscopy are crucial for characterizing the optical properties of the synthesized iridium(III) complexes, providing information about their absorption and emission characteristics, respectively. [, ] These techniques are essential for evaluating the suitability of the materials for OLED applications.
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